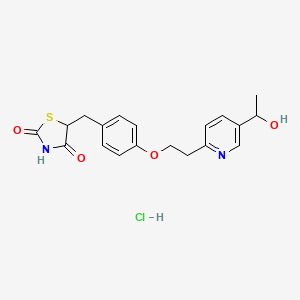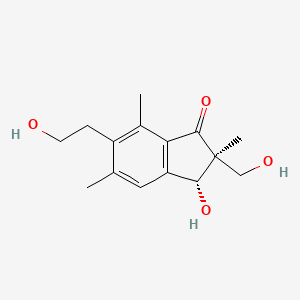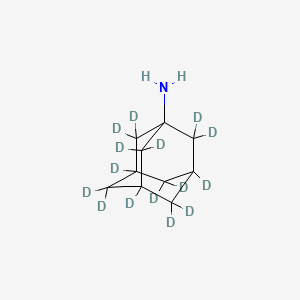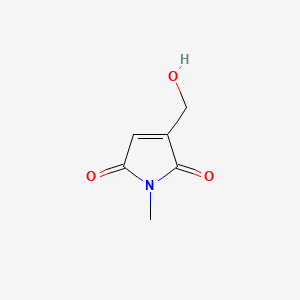
1-Hydroxy Pioglitazone Hydrochloride
Overview
Description
Leriglitazone hydrochloride is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor gamma agonist. It is a metabolite of the glitazone pioglitazone and has been developed for the treatment of neurodegenerative diseases such as adrenomyeloneuropathy and cerebral adrenoleukodystrophy . This compound has demonstrated sufficient brain penetration and a favorable safety profile in humans, making it a promising candidate for central nervous system diseases .
Preparation Methods
The synthesis of leriglitazone hydrochloride involves several steps, starting from the precursor pioglitazone. The synthetic route typically includes the following steps:
Hydroxylation: The hydroxylation of pioglitazone to produce hydroxypioglitazone.
Esterification: The hydroxylated product is then esterified to form the desired compound.
Purification: The final product is purified using standard chromatographic techniques to obtain leriglitazone hydrochloride in its pure form.
Industrial production methods involve optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Leriglitazone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Leriglitazone hydrochloride can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
Leriglitazone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of peroxisome proliferator-activated receptor gamma agonists.
Biology: The compound is used to investigate the role of peroxisome proliferator-activated receptor gamma in cellular metabolism and repair.
Industry: It is used in the development of new therapeutic agents targeting central nervous system diseases.
Mechanism of Action
Leriglitazone hydrochloride exerts its effects by activating peroxisome proliferator-activated receptor gamma. This activation modulates the expression of genes involved in mitochondrial biogenesis, oxidative stress reduction, and neuroinflammation. The compound restores mitochondrial function, decreases oxidative stress, and promotes remyelination by oligodendrocyte survival and differentiation . Additionally, it interacts with the inflammatory pathway by decreasing nuclear factor kappa B levels, reducing macrophage and microglial activation, and consequently reducing neuroinflammation .
Comparison with Similar Compounds
Leriglitazone hydrochloride is unique compared to other similar compounds due to its high brain penetration and favorable safety profile. Similar compounds include:
Pioglitazone: The parent compound of leriglitazone, used primarily for the treatment of type 2 diabetes.
Rosiglitazone: Another glitazone used for diabetes treatment but with different safety and efficacy profiles.
Troglitazone: An older glitazone that was withdrawn from the market due to safety concerns.
Leriglitazone hydrochloride stands out due to its specific targeting of central nervous system diseases and its ability to cross the blood-brain barrier effectively .
Properties
IUPAC Name |
5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S.ClH/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17;/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHOQYCDAHAMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-46-6 | |
| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146062-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leriglitazone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LERIGLITAZONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN9K42SAM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)

![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)



